N-[2-(allyloxy)phenyl]-2-furamide
Description
N-[2-(Allyloxy)phenyl]-2-furamide is a furanamide derivative characterized by an allyloxy-substituted phenyl group attached to the furan-2-carboxamide scaffold.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2-prop-2-enoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H13NO3/c1-2-9-17-12-7-4-3-6-11(12)15-14(16)13-8-5-10-18-13/h2-8,10H,1,9H2,(H,15,16) |
InChI Key |
VJDYCXFGGMFACR-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-{2-[1-(3,4-Dimethoxyphenyl)vinyl]phenyl}-2-furamide
- Structure : Features a 3,4-dimethoxyphenylvinyl substituent instead of allyloxy.
- Molecular Properties: Formula: C₂₁H₁₉NO₄ Monoisotopic mass: 349.1314 g/mol .
- No direct pharmacological data are available, but methoxy groups are associated with improved metabolic stability in CNS-targeting agents .
N-[2-(Hydroxymethyl)phenyl]-2-furamide
- Structure : Substitutes allyloxy with hydroxymethyl (-CH₂OH).
- Molecular Properties: Formula: C₁₂H₁₁NO₃ Monoisotopic mass: 217.0844 g/mol .
- This substitution may enhance solubility but limit bioavailability in hydrophobic target sites .
2-Chloro-N-({3-[(Furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide
- Structure : Combines a furan-2-ylmethoxy group with a chloroacetamide backbone.
- Molecular Properties: Formula: C₁₄H₁₅ClNO₃ Monoisotopic mass: 280.0743 g/mol .
- The furan-2-ylmethoxy group shares structural similarity with the allyloxy variant but lacks the unsaturated allyl chain, reducing steric bulk .
Substituted Phenoxy Acetamide Derivatives
- Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide .
- Key Differences: Bulky substituents (e.g., bicyclic or bromocyclohexyl groups) enhance steric hindrance, which may improve target selectivity but reduce solubility.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| N-[2-(Allyloxy)phenyl]-2-furamide | C₁₄H₁₃NO₃ | 243.26 | Allyloxy (-OCH₂CHCH₂) | CNS modulation, Anti-inflammatory* |
| N-{2-[1-(3,4-Dimethoxyphenyl)vinyl]phenyl}-2-furamide | C₂₁H₁₉NO₄ | 349.38 | 3,4-Dimethoxyphenylvinyl | CNS targeting (inferred) |
| N-[2-(Hydroxymethyl)phenyl]-2-furamide | C₁₂H₁₁NO₃ | 217.22 | Hydroxymethyl (-CH₂OH) | Solubility-enhanced drug candidates |
| 2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide | C₁₄H₁₅ClNO₃ | 280.73 | Furan-2-ylmethoxy, Chloroacetamide | Covalent inhibitors |
| 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | Variable | Variable | Bulky bicyclic groups | Anti-inflammatory, Analgesic |
*Inferred from structural analogs in .
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